molecular formula C25H31NO4S B13385763 5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[[(5-hydroxybenzo[b]thien-3-yl)carbonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-3-yl]-, (5E)-

5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[[(5-hydroxybenzo[b]thien-3-yl)carbonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-3-yl]-, (5E)-

Cat. No.: B13385763
M. Wt: 441.6 g/mol
InChI Key: ZXBHFWFKSIYJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(311)hept-3-yl)hept-5-enoic acid is a complex organic compound with a unique structure that includes a benzothienyl group, a bicyclic heptane ring, and a heptenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the Benzothienyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Bicyclic Heptane Ring: This step often involves a Diels-Alder reaction, followed by selective hydrogenation and functional group transformations.

    Attachment of the Heptenoic Acid Chain: This is usually done through esterification or amidation reactions, followed by deprotection steps to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzothienyl moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the heptenoic acid chain can be reduced to form a saturated acid.

    Substitution: The benzothienyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products

    Oxidation: Formation of benzothienyl ketones or carboxylic acids.

    Reduction: Formation of saturated heptanoic acid derivatives.

    Substitution: Formation of nitro or halogenated benzothienyl derivatives.

Scientific Research Applications

(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzothienyl group is known to interact with various enzymes and receptors, modulating their activity. The bicyclic heptane ring and heptenoic acid chain contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid is unique due to its complex structure, which combines a benzothienyl group, a bicyclic heptane ring, and a heptenoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-[2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBHFWFKSIYJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.